4-Fluorobenzohydrazide Hydrate 4-Fluorobenzohydrazide Hydrate
Brand Name: Vulcanchem
CAS No.: 1894538-86-3
VCID: VC3104439
InChI: InChI=1S/C7H7FN2O.H2O/c8-6-3-1-5(2-4-6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H2
SMILES: C1=CC(=CC=C1C(=O)NN)F.O
Molecular Formula: C7H9FN2O2
Molecular Weight: 172.16 g/mol

4-Fluorobenzohydrazide Hydrate

CAS No.: 1894538-86-3

Cat. No.: VC3104439

Molecular Formula: C7H9FN2O2

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

4-Fluorobenzohydrazide Hydrate - 1894538-86-3

Specification

CAS No. 1894538-86-3
Molecular Formula C7H9FN2O2
Molecular Weight 172.16 g/mol
IUPAC Name 4-fluorobenzohydrazide;hydrate
Standard InChI InChI=1S/C7H7FN2O.H2O/c8-6-3-1-5(2-4-6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H2
Standard InChI Key ZDKYAEPDCDOKBU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NN)F.O
Canonical SMILES C1=CC(=CC=C1C(=O)NN)F.O

Introduction

ParameterValue
CAS Number1894538-86-3
Molecular FormulaC₇H₉FN₂O₂
Molecular Weight172.16 g/mol
IUPAC Name4-fluorobenzohydrazide;hydrate
Standard InChIInChI=1S/C7H7FN2O.H2O/c8-6-3-1-5(2-4-6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H2
Standard InChIKeyZDKYAEPDCDOKBU-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C(=O)NN)F.O

The anhydrous form, 4-fluorobenzohydrazide (CAS: 456-06-4), has a molecular formula of C₇H₇FN₂O and a molecular weight of 154.14 g/mol .

Physical and Chemical Properties

4-Fluorobenzohydrazide hydrate exhibits distinctive physicochemical properties that influence its behavior in various chemical reactions and applications. The compound is typically found as a crystalline solid at room temperature.

Physical Properties

The physical characteristics of 4-fluorobenzohydrazide hydrate and its anhydrous form are summarized in the following table:

Property4-Fluorobenzohydrazide (Anhydrous)4-Fluorobenzohydrazide Hydrate
Physical StateCrystalline powderCrystalline solid
ColorOrange to light brownWhite to off-white
Melting Point162-166 °C (literature)Not specified in sources
Density1.272±0.06 g/cm³ (predicted)Not specified in sources
SolubilitySoluble in methanolSoluble in polar organic solvents
pKa12.17±0.10 (predicted)Not specified in sources

The compound should be stored in a dark place, sealed in dry conditions at room temperature to maintain its stability .

Chemical Reactivity

4-Fluorobenzohydrazide hydrate contains multiple reactive sites that enable it to participate in various chemical transformations:

  • The hydrazide group (-CONHNH₂) can undergo condensation reactions with carbonyl compounds to form hydrazones

  • The NH₂ terminal of the hydrazide group can act as a nucleophile in various addition reactions

  • The hydrazide functionality can participate in cyclization reactions to form heterocyclic compounds

  • The fluoro substituent on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity

These characteristics make it valuable as a building block in organic synthesis, particularly for compounds with potential biological activities .

Synthesis Methods

General Synthetic Route

The synthesis of 4-fluorobenzohydrazide hydrate typically follows a two-step process starting from 4-fluorobenzoic acid:

Esterification

In the first step, 4-fluorobenzoic acid is converted to its corresponding ester (typically methyl or ethyl ester) using an acid catalyst:

4-Fluorobenzoic acid is esterified in the presence of sulfuric acid (H₂SO₄) and ethanol or methanol, resulting in the formation of the corresponding 4-fluorobenzoate ester .

Hydrazinolysis

The ester is then subjected to hydrazinolysis using hydrazine hydrate:

The 4-fluorobenzoate ester reacts with excess hydrazine hydrate, typically in methanol or ethanol, to yield 4-fluorobenzohydrazide. The hydrate form is obtained through appropriate crystallization conditions .

Alternative Synthesis Methods

Several variations of this synthetic approach have been reported, with different reaction conditions yielding varying results:

MethodReaction ConditionsReported YieldReference
Method 1Hydrazine hydrate in methanol at 65°C for 4 hoursHigh yield (exact % not specified)
Method 2Hydrazine hydrate in methanol at 80°C for 4 hoursNot specified
Method 3Hydrazine hydrate in ethanol under refluxNot specified
Method 4Hydrazine hydrate in methanol under reflux with inert atmosphereExcellent yields (exact % not specified)

A typical procedure involves dissolving the methyl 4-fluorobenzoate in methanol, adding hydrazine hydrate, and stirring at an elevated temperature (65-80°C) for several hours. The reaction progress is typically monitored by thin-layer chromatography (TLC). After completion, the solvent is removed, and the product is isolated, often by precipitation or crystallization .

Applications and Biological Activities

4-Fluorobenzohydrazide hydrate serves as a versatile building block in organic synthesis, particularly in the development of compounds with biological activities.

Synthesis of Schiff Bases

One of the primary applications of 4-fluorobenzohydrazide hydrate is the synthesis of Schiff bases through condensation reactions with various aldehydes and ketones. These Schiff bases have been evaluated for their biological activities, particularly their antioxidant properties .

The general procedure involves:

  • Reacting 4-fluorobenzohydrazide with aromatic aldehydes in the presence of a catalytic amount of acetic acid

  • Stirring the reaction mixture at an elevated temperature (typically 50-60°C) for several hours

  • Isolating the product through appropriate workup procedures

For example, 4-fluorobenzohydrazide has been reacted with 4-hydroxypropiophenone in absolute alcohol with glacial acetic acid to form the corresponding Schiff base .

Synthesis of Heterocyclic Compounds

4-Fluorobenzohydrazide hydrate serves as a precursor for various heterocyclic compounds, particularly 1,3,4-oxadiazoles, which are known for their diverse biological activities. The synthesis typically involves:

  • Formation of hydrazones by reacting 4-fluorobenzohydrazide with aromatic aldehydes

  • Cyclization of the hydrazones in the presence of reagents like iodine and potassium carbonate in DMSO

Additionally, 4-fluorobenzohydrazide has been used in the synthesis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide through reaction with phthalic anhydride in acetic acid .

Antioxidant Activity

Recent studies have focused on the antioxidant properties of derivatives synthesized from 4-fluorobenzohydrazide. Research has demonstrated that Schiff bases and 1,3,4-oxadiazole derivatives prepared from 4-fluorobenzohydrazide exhibit significant DPPH radical scavenging activity .

The antioxidant activity varies depending on the specific substituents and structural modifications, but several compounds in this class have shown promising results, suggesting potential applications in medicinal chemistry for the development of novel antioxidant agents .

Structural Characteristics

Crystal Structure

The crystal structure of derivatives synthesized from 4-fluorobenzohydrazide has been studied using X-ray diffraction techniques, providing insights into their three-dimensional arrangement and molecular interactions.

One study involving an (E)-4-fluoro-N derivative revealed:

  • A bond length of C8=N2 at 1.284(3) Å

  • A bond length of C7–N1 at 1.357(3) Å

  • A dihedral angle of approximately 15.9° between the benzene ring and the plane of the hydrazide group

Intramolecular Interactions

Compounds derived from 4-fluorobenzohydrazide often exhibit intramolecular hydrogen bonding, which contributes to their stability and conformation. For instance, in one derivative, an intramolecular hydrogen bonding interaction was observed with a bond length of 1.8085(19) Å and a bond angle of 145.01(12)° .

These structural features influence the reactivity and biological activity of 4-fluorobenzohydrazide and its derivatives, making structural characterization crucial for understanding structure-activity relationships.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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